molecular formula C10H12N2 B022526 Tryptamine CAS No. 61-54-1

Tryptamine

Cat. No.: B022526
CAS No.: 61-54-1
M. Wt: 160.22 g/mol
InChI Key: APJYDQYYACXCRM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tryptamine is an indolamine metabolite of the essential amino acid, tryptophan . It primarily targets the trace amine-associated receptors expressed in the mammalian brain . These receptors play a crucial role in regulating the activity of dopaminergic, serotonergic, and glutamatergic systems . In the human gut, symbiotic bacteria convert dietary tryptophan to this compound, which activates 5-HT4 receptors and regulates gastrointestinal motility .

Mode of Action

This compound interacts with its targets by binding to the receptors. Upon this compound binding, the activated 5-HT4 receptor undergoes a conformational change which allows its Gs alpha subunit to exchange GDP for GTP . This interaction results in changes in the activity of the dopaminergic, serotonergic, and glutamatergic systems .

Biochemical Pathways

This compound is involved in several biochemical pathways. One of the primary pathways is the This compound pathway , which proceeds in the sequence: tryptophan, this compound, N-hydroxythis compound, indole-3-acetaldoxime, indole-3-acetaldehyde, indole-3-acetic acid . This pathway leads to the bioactive auxin, indole-3-acetic acid . Other pathways include the serotonin pathway and the kynurenine pathway .

Pharmacokinetics

It is known that this compound is an essential amino acid required for protein biosynthesis and is also a biochemical precursor of metabolites that significantly affect mammalian physiology .

Result of Action

The activation of trace amine-associated receptors by this compound regulates the activity of dopaminergic, serotonergic, and glutamatergic systems . This regulation can lead to profound changes in sensory perception, mood, and thought in humans . In the gut, the activation of 5-HT4 receptors by this compound regulates gastrointestinal motility .

Action Environment

The effects of this compound administration are determined by their structures, as each compound has a different spectrum of receptor affinities and related psychoactive phenomena . The dose of this compound derivatives and duration of their effects commonly differ among compounds and depend on their potency and route of administration . Environmental factors such as diet, gut microbiota, and overall health status can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Tryptamine interacts with several enzymes, proteins, and other biomolecules. It is synthesized from tryptophan by the enzyme tryptophan decarboxylase (TDC) in the cytoplasm . The structure of this compound is a shared feature of certain aminergic neuromodulators including melatonin, serotonin, bufotenin, and psychedelic derivatives such as dimethylthis compound (DMT), psilocybin, psilocin, and others . This compound has been shown to activate trace amine-associated receptors expressed in the mammalian brain, and regulates the activity of dopaminergic, serotonergic, and glutamatergic systems .

Cellular Effects

This compound significantly impacts host gut homeostasis through its production by the gut microbiota . It promotes intestinal motility by activating serotonin receptors in the gut . This compound also exerts a significantly stronger cytotoxic effect on prostate cancer cell lines compared to that on a normal prostate epithelial cell line .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with receptors. It activates trace amine-associated receptors in the mammalian brain, regulating the activity of dopaminergic, serotonergic, and glutamatergic systems . In the human gut, symbiotic bacteria convert dietary tryptophan to this compound, which activates 5-HT4 receptors and regulates gastrointestinal motility .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the neuromodulatory effects of this compound psychedelics in key brain regions involved in mental imagery, theory of mind, and affective regulation have been observed .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in a study on rats, it was found that oral gavage of low (0.2 mg/kg) or high (2 mg/kg) dosages of this compound had different impacts on the gut microbiome .

Metabolic Pathways

This compound is involved in several metabolic pathways. The major tryptophan metabolism pathway is the kynurenine pathway, through which over 95% of tryptophan degrades into multiple bioactive compounds . Tryptophan decarboxylase (TDO), indoleamine-2,3-dioxygenase 1 (IDO1), and IDO2 are the crucial rate-limiting enzymes in the kynurenine pathway .

Transport and Distribution

Studies have shown that the uptake of this compound into slices of rat hypothalamus, fronto-parietal cortex, and caudate nucleus has been investigated .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it is synthesized from tryptophan by the enzyme tryptophan decarboxylase

Preparation Methods

Synthetic Routes and Reaction Conditions

Ronidazole can be synthesized through a multistep process involving the formation of the imidazole ring. One common method involves the reaction of 2-methyl-5-nitroimidazole with methyl chloroformate to form the carbamate derivative . The reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions.

Industrial Production Methods

Industrial production of ronidazole involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Properties

IUPAC Name

2-(1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJYDQYYACXCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Record name tryptamine
Source Wikipedia
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

343-94-2 (mono-hydrochloride), 34685-69-3 (unspecified sulfate)
Record name Tryptamine
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DSSTOX Substance ID

DTXSID2075340
Record name Tryptamine
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Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tryptamine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

61-54-1
Record name Tryptamine
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Record name Tryptamine
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Record name Tryptamine
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Record name Tryptamine
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Record name 2-(indol-3-yl)ethylamine
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Record name TRYPTAMINE
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Record name Tryptamine
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Melting Point

114 - 119 °C
Record name Tryptamine
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

To a solution of (S)-4b (30 mg) in dichloroethane (1 mL) cooled at −5° C. was dropwise added AgClO4. The resulting mixture was stirred for 15 min at the same temperature and added to a solution of indole (50 mg) in dichloroethane (1 mL) warmed in a reaction flask. The reaction mixture was stirred for 10 h at 50° C. and treated with saturated NH4Cl (mL), and extracted with CH2Cl2. The combined organic layers were dried over MgSO4, filtered, and concentrated in vacuo to the dryness. The residue was purified by silica gel (60-230 mesh) column chromatography eluted with 10% ethyl acetate in hexanes to afford 5. [α]26D=+190.3 (c=0.1, CHCl3).
[Compound]
Name
AgClO4
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0 (± 1) mol
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50 mg
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1 mL
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Synthesis routes and methods II

Procedure details

These compounds were synthesized by a slightly modified reported procedure (2). Tryptamine hydrochloride salt (0.8 mmol) was dissolved in CH2Cl2 (10 mL) and cooled to 0° C. in an ice bath in a 100 mL round bottom flask. Et3N (3.2 mmol) was added dropwsie to the cold solution followed by addition of n-decanoyl chloride (1.6 mmol). The reaction mixture was stirred for 2 h at room temperature and quenched by addition of water (10 mL) and extracted with CH2Cl2 (3×10 mL). The organic layer was then dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by flash chromatography eluting with 100% hexanes and 20-30% EtOAc/hexanes to afford N-decanoylamide of tryptamine as an yellow solid (236 mg, 92%). Rf=0.5 (20% EtOAc/hexanes).
Quantity
0.8 mmol
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10 mL
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3.2 mmol
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reactant
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1.6 mmol
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Yield
92%

Synthesis routes and methods III

Procedure details

The effect of pH of the solid surface (alumina) on the yield of tryptamino-withaferin-A conjugate was studied using acidic alumina (Aluminum oxide active, acidic Activity I-II, Loba Chemie Private Limited, Mumbai, India pH 3.5-5.0), neutral alumina (Aluminum oxide active, neutral Activity I-II, pH 6.8-7.8, Merck Specialities Private Limited, Mumbai, India) and basic alumina (Aluminum oxide active, basic Activity I-II, Loba Chemie Private Limited, Mumbai, India pH 8.5-10). In a typical reaction, Tryptamine-HCl (16 mg) was weighed, taken in a conical flask and dissolved in 0.2 ml of millipore water. To the solution, 0.2 ml of ammonia solution was added and the mixture was warmed on steam bath until the smell of ammonia faded. Tryptamine thus formed was dissolved in 5 ml of ethanol. To the ethanolic solution of Tryptamine, 94 mg of Withaferin-A was added (to maintain 1:2 molar ratio of Tryptamine:Withaferin-A). The solution was taken on a petri dish and 1100 mg of alumina was added to the solution (to maintain 1:10 sample:alumina ratio) to adsorb Tryptamine-Withaferin-A mixture over alumina bed. The bed was kept at room temperature for 24 h without covering and shaking. Three different experiments were thus performed in the same manner using acidic, basic and neutral alumina to evaluate the optimum pH of the adsorption media for the conjugation reaction. After 24 h, the alumina bed containing the sample was taken in a conical flask and eluted by 50 ml (25 ml×2) of methanol with constant shaking for 5 minutes. The methanolic solution was filtered, evaporated under reduced pressure by rotary evaporator at 40° C. Tryptamine-withaferin-A conjugate thus formed under different pH conditions of the adsorbant (alumina) were subjected to comprehensive HPTLC analyses. The results are incorporated in Table B.
[Compound]
Name
tryptamino-withaferin-A
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16 mg
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Synthesis routes and methods IV

Procedure details

N-Benzyl-5-benzyloxytryptamine, which can be prepared by the procedure of Speeter and Anthony, J.A.C.S., 76, 6208 (1954) by reacting 5-benzyloxy-3-indol-glyoxylyl chloride with benzylamine and reducing the product with lithium aluminium hydride, is reacted with 3-(theophyllin-7-yl)propyl bromide in the presence of a weak base such as potassium carbonate to yield N-benzyl-5-benzyloxy-N-[3-theophyllin-7-yl)propyl]tryptamine. Debenzylation by hydrogenation in the presence of a platinum catalyst gives the desired compound. By starting from 5-acetoxy-3-indolglyoxylyl chloride instead of 5-benzylox-3-indol-glyoxylyl chloride and proceeding in analogous manner 5-acetoxy-N-[3-(theophyllin-7-yl)propyl]tryptamine is prepared. Treatment of this compound with ammonia solution to remove the acetyl group gives the desired compound.
Quantity
0 (± 1) mol
Type
reactant
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[Compound]
Name
5-benzyloxy-3-indol glyoxylyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: How does tryptamine impact the gut microbiota?

A1: this compound, produced by certain gut bacteria like Ruminococcus gnavus, can influence the composition and function of the gut microbiota. Research suggests this compound exposure reduces carbohydrate consumption and alters short-chain fatty acid (SCFA) and branched-chain fatty acid (BCFA) production in gut microbial communities. It can also inhibit the growth of specific gut bacteria, such as those belonging to the genera Bacteroides and Faecalibacterium, while leaving others unaffected [].

Q2: Does this compound production by gut bacteria offer them any benefits?

A2: While this compound production increases with higher tryptophan concentrations, studies haven't confirmed if it provides acid stress tolerance to the bacteria, unlike other amino acid-dependent acid tolerance systems [].

Q3: Can this compound affect insulin sensitivity?

A3: Studies have shown that this compound can impair glucose tolerance and insulin sensitivity. This effect appears to be mediated through the trace amine-associated receptor 1 (TAAR1)-extracellular signal-regulated kinase (ERK) signaling pathway [].

Q4: How does this compound interact with serotonin receptors?

A4: this compound exhibits agonistic activity at 5-HT receptors, but with lower potency than serotonin (5-hydroxythis compound) [, , , ]. Different 5-HT receptor subtypes show varied sensitivity to this compound and its derivatives. For instance, this compound displays selectivity for the RH subtype of the 5-HT receptor over the RL subtype in guinea pig hippocampal membranes []. Additionally, it acts as an agonist at the 5-HT2B receptor subtype in rat stomach fundus [], but not at the endothelial 5-HT receptor subtype involved in endothelium-dependent relaxation of blood vessels [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C10H12N2, and its molecular weight is 160.22 g/mol.

Q6: How do structural modifications of this compound affect its activity at serotonin receptors?

A6: Modifications to the this compound structure, especially at the indole ring and the ethylamine side chain, influence its interaction with serotonin receptors:

  • 5-Methoxy substitution: This modification on the indole ring significantly increases potency at 5-HT receptors, exemplified by 5-methoxy-N,N-dimethylthis compound (5-MeO-DMT) showing stronger behavioral effects compared to this compound, N,N-dimethylthis compound (DMT), and bufotenine [].
  • N,N-diisopropyl substitution: This alteration on the ethylamine side chain also increases potency at 5-HT receptors, as seen with 5-MeO-DIPT exhibiting greater hallucinogenic activity than unsubstituted this compound [, ].
  • 4- and 7-position substitutions: Modifications at these positions on the indole ring of this compound derivatives can significantly impact their interaction with the serotonin transporter (SERT). Specifically, substitutions at these positions can lead to up to 40-fold potency differences in inhibiting serotonin transport by human and Drosophila melanogaster SERT [].

Q7: What are the primary metabolic pathways of this compound in humans?

A7: this compound is primarily metabolized via oxidative deamination by monoamine oxidase (MAO) enzymes [, , ]. This process leads to the formation of indole-3-acetic acid (IAA) [].

Q8: How does the metabolism of 5-methoxy-N,N-diisopropylthis compound (5-MeO-DIPT) occur in humans?

A8: In humans, 5-MeO-DIPT undergoes three primary metabolic pathways:

  • 6-hydroxylation: This pathway leads to the production of 6-hydroxy-5-methoxy-N,N-diisopropylthis compound (6-OH-5-MeO-DIPT) [].

Q9: Are there specific metabolites that serve as reliable markers for 4-hydroxy-N,N-methylpropylthis compound (4-OH-MPT) intake?

A9: Research suggests 4-OH-MPT-N-oxide and 4-hydroxy-N,N-propylthis compound (4-OH-PT) as potential biomarkers for 4-OH-MPT consumption. Additionally, 4-OH-MPT-glucuronide may serve as a marker when hydrolysis is not performed during analysis [].

Q10: How is 4-acetoxy-N,N-diisopropylthis compound (4-AcO-DiPT) metabolized in human hepatocytes?

A10: In human hepatocytes, 4-AcO-DiPT undergoes ester hydrolysis to form 4-OH-DiPT, which is then further metabolized through glucuronidation, sulfation, N-oxidation, and N-dealkylation [].

Q11: Is this compound toxic?

A11: this compound's toxicity is influenced by various factors, including dosage and individual sensitivity. Adrenalectomized rats, lacking glucocorticoids, displayed higher sensitivity to this compound's toxic effects compared to intact rats [].

Q12: What analytical techniques are commonly employed to study this compound and its metabolites?

A12: Several analytical techniques are valuable for identifying and quantifying this compound and its derivatives:

  • Gas chromatography-mass spectrometry (GC-MS): A widely used technique for identifying and quantifying this compound and its metabolites in various matrices, including urine and biological samples [, , ].
  • High-performance liquid chromatography (HPLC): This versatile technique, often coupled with various detectors, enables the separation and quantification of this compound and its derivatives [, , ].
  • Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS): These sensitive and selective techniques provide detailed structural information and quantification of this compound and its metabolites in complex biological samples [, , ].
  • Molecularly imprinted polymers (MIPs) coupled with HPLC and fluorescence detection: MIPs offer selective extraction of this compound from complex matrices like cerebrospinal fluid, facilitating sensitive detection and quantification [].

Q13: Does this compound exert any immunomodulatory effects?

A13: Emerging research suggests that this compound might possess immunomodulatory properties. Studies indicate that this compound treatment can ameliorate experimental autoimmune encephalomyelitis (EAE) in mice, potentially by promoting a shift from pro-inflammatory Th17 cells to anti-inflammatory T regulatory cells [].

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